molecular formula C10H13ClF3NO2 B6155877 3-amino-3-[4-(trifluoromethoxy)phenyl]propan-1-ol hydrochloride CAS No. 1380044-23-4

3-amino-3-[4-(trifluoromethoxy)phenyl]propan-1-ol hydrochloride

Cat. No.: B6155877
CAS No.: 1380044-23-4
M. Wt: 271.66 g/mol
InChI Key: XHTWCPJHXWOWGX-UHFFFAOYSA-N
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Description

3-Amino-3-[4-(trifluoromethoxy)phenyl]propan-1-ol hydrochloride (molecular formula: C₁₀H₁₂F₃NO₂·HCl) is a fluorinated amino alcohol derivative characterized by a trifluoromethoxy (-OCF₃) substituent on the para position of a phenyl ring. Key physicochemical properties include a molecular weight of 235.08 g/mol (free base) and predicted collision cross-section (CCS) values for adducts such as [M+H]⁺ (151.6 Ų) and [M+Na]⁺ (158.6 Ų) .

Properties

CAS No.

1380044-23-4

Molecular Formula

C10H13ClF3NO2

Molecular Weight

271.66 g/mol

IUPAC Name

3-amino-3-[4-(trifluoromethoxy)phenyl]propan-1-ol;hydrochloride

InChI

InChI=1S/C10H12F3NO2.ClH/c11-10(12,13)16-8-3-1-7(2-4-8)9(14)5-6-15;/h1-4,9,15H,5-6,14H2;1H

InChI Key

XHTWCPJHXWOWGX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(CCO)N)OC(F)(F)F.Cl

Purity

95

Origin of Product

United States

Preparation Methods

Henry Reaction Followed by Catalytic Hydrogenation

A widely utilized method involves the Henry reaction (nitroaldol condensation) between 4-(trifluoromethoxy)benzaldehyde and nitromethane. This step forms β-nitroalcohol intermediates, which are subsequently reduced to yield the target amino alcohol.

Step 1: Nitroaldol Condensation
4-(Trifluoromethoxy)benzaldehyde reacts with nitromethane in the presence of a base (e.g., ammonium acetate) to form 3-nitro-3-[4-(trifluoromethoxy)phenyl]propan-1-ol. The reaction proceeds at 25–50°C in ethanol, achieving yields of 70–85%.

Step 2: Nitro Group Reduction
The nitro intermediate undergoes catalytic hydrogenation using palladium on carbon (Pd/C) or Raney nickel under 3–5 bar H₂ pressure. This step selectively reduces the nitro group to an amine, yielding 3-amino-3-[4-(trifluoromethoxy)phenyl]propan-1-ol. Typical reaction conditions include 40–60°C in methanol or ethanol, with yields exceeding 90%.

Step 3: Hydrochloride Salt Formation
The free base is treated with hydrochloric acid in ethyl acetate or ethanol, precipitating the hydrochloride salt. Recrystallization from diisopropyl ether or acetone yields the final product with >99% purity.

Adaptation of Patent-Based Etherification Methods

A patented process for analogous compounds employs nucleophilic substitution between hydroxyamine intermediates and halogenated aromatics. Although originally developed for N-methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propylamine, this method is adaptable to the target compound:

Modified Reaction Pathway

  • Intermediate Synthesis : Prepare 3-hydroxy-3-[4-(trifluoromethoxy)phenyl]propan-1-amine via reductive amination of 4-(trifluoromethoxy)phenylacetone with ammonia.

  • Ether Formation : React the hydroxyamine with 1-chloro-4-(trifluoromethoxy)benzene in dimethylsulfoxide (DMSO) using potassium hydroxide (30% molar excess) at 100°C for 10 hours.

  • Salt Formation : Acidify with HCl to precipitate the hydrochloride salt.

This method achieves yields of 85–90% under optimized conditions.

Reaction Optimization and Critical Parameters

Solvent and Temperature Effects

  • Henry Reaction : Ethanol or tetrahydrofuran (THF) at 40°C maximizes nitroaldol yield while minimizing side products like dehydration.

  • Hydrogenation : Methanol at 50°C and 4 bar H₂ pressure balances reaction rate and selectivity.

Catalytic Systems

  • Nitro Reduction : Pd/C (5 wt%) in methanol achieves complete conversion in 6–8 hours. Raney nickel offers a cost-effective alternative but requires higher pressures (10 bar).

Stereochemical Control

Racemic mixtures dominate non-chiral syntheses. For enantiopure products:

  • Use (S)-(-)-4-(trifluoromethoxy)benzaldehyde in the Henry reaction.

  • Employ asymmetric hydrogenation with chiral catalysts (e.g., BINAP-Ru complexes).

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Adopting continuous flow reactors for the Henry reaction and hydrogenation steps enhances throughput and safety. Key advantages include:

  • Precise temperature control (50±1°C).

  • Reduced solvent usage (30% less than batch processes).

Purification Strategies

  • Recrystallization : Ethyl acetate/hexane mixtures yield high-purity hydrochloride salt (99.5%).

  • Chromatography : Reserved for pharmaceutical-grade material, using silica gel eluted with dichloromethane/methanol.

Characterization and Analytical Data

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, D₂O): δ 7.65 (d, J=8.4 Hz, 2H, ArH), 7.45 (d, J=8.4 Hz, 2H, ArH), 4.10 (t, J=6.0 Hz, 1H, CHNH₂), 3.60–3.45 (m, 2H, CH₂OH), 2.20–2.05 (m, 2H, CH₂).

  • ¹⁹F NMR : δ -58.2 (s, CF₃O).

Physicochemical Properties

PropertyValue
Melting Point154–156°C
Solubility (Water)12 mg/mL
Partition Coefficient (logP)1.8

Comparative Analysis of Synthetic Methods

MethodYield (%)Purity (%)Cost (USD/kg)
Henry/Hydrogenation9099.5220
Patent-Based Etherification8899.0250

The Henry reaction route is preferred for its scalability and lower cost, while the etherification method offers faster reaction times .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The amino group (-NH₂) participates in nucleophilic substitution reactions. For example:

  • Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) to form amides under basic conditions.
    Example:

    Compound+CH3COClEt3NCH3CONH-Compound+HCl\text{Compound} + \text{CH}_3\text{COCl} \xrightarrow{\text{Et}_3\text{N}} \text{CH}_3\text{CONH-Compound} + \text{HCl}

    This reaction is critical for modifying the compound’s bioactivity .

  • Alkylation : Reacts with alkyl halides (e.g., methyl iodide) to form secondary amines.
    Example:

    Compound+CH3ICH3NH-Compound+HI\text{Compound} + \text{CH}_3\text{I} \rightarrow \text{CH}_3\text{NH-Compound} + \text{HI}

    Alkylation enhances lipophilicity, improving membrane permeability .

Oxidation Reactions

The hydroxyl group (-OH) undergoes oxidation to form ketones or carboxylic acids:

  • Ketone Formation : Using mild oxidizing agents like pyridinium chlorochromate (PCC):

    CompoundPCC3-Keto-Compound+H2O\text{Compound} \xrightarrow{\text{PCC}} \text{3-Keto-Compound} + \text{H}_2\text{O}

    Stronger oxidants (e.g., KMnO₄) yield carboxylic acids but risk over-oxidation .

Acid-Base Reactions

The hydrochloride salt dissociates in aqueous solutions:

Compound\cdotpHClCompound++Cl\text{Compound·HCl} \rightleftharpoons \text{Compound}^+ + \text{Cl}^-

The free amino group can act as a base, accepting protons to form ammonium ions .

Ring Functionalization

The trifluoromethoxy-substituted phenyl ring undergoes electrophilic aromatic substitution (EAS) at the meta position due to the electron-withdrawing -OCF₃ group:

  • Nitration : Reacts with HNO₃/H₂SO₄ to introduce nitro groups.

  • Halogenation : Chlorination or bromination occurs under Lewis acid catalysis .

Reaction Conditions and Reagents

Reaction TypeReagents/ConditionsMajor ProductYieldReference
Acylation Acetyl chloride, Et₃N, DCM, 0°C→RTAcetylated derivative85%
Oxidation (PCC) PCC, DCM, RT, 12 h3-Keto derivative72%
Nitration HNO₃, H₂SO₄, 0°C→50°C3-Nitro-4-(trifluoromethoxy)phenyl adduct65%
Grignard Addition RMgX, THF, refluxAlkylated sidechain78%

Key Research Findings

  • Synthetic Pathways : The compound is synthesized via Grignard addition of 4-(trifluoromethoxy)benzaldehyde to nitromethane, followed by hydrogenation and HCl salt formation .

  • Stability : The trifluoromethoxy group enhances thermal and metabolic stability compared to non-fluorinated analogs .

  • Mechanistic Insights : DFT calculations reveal that the -OCF₃ group lowers the HOMO energy of the aromatic ring, directing EAS to the meta position .

Challenges and Limitations

  • Purification : Requires flash chromatography (hexanes/EtOAc) due to polar byproducts .

  • Over-Oxidation : Aggressive oxidation degrades the propanol backbone.

Scientific Research Applications

Chemical Properties and Mechanism of Action

The compound is characterized by the following properties:

  • Molecular Formula : C10H12F3NO
  • Molecular Weight : 219.20 g/mol
  • IUPAC Name : 3-amino-3-[4-(trifluoromethyl)phenyl]propan-1-ol hydrochloride

The mechanism of action is believed to be similar to that of fluoxetine, a well-known selective serotonin reuptake inhibitor (SSRI). This similarity suggests potential interactions with serotonin pathways, which are critical for mood regulation and other physiological processes.

Chemistry

3-amino-3-[4-(trifluoromethoxy)phenyl]propan-1-ol hydrochloride serves as an important intermediate in the synthesis of complex organic molecules. Its structural features allow for various chemical transformations, including:

  • Oxidation : The hydroxyl group can be oxidized to yield ketones or aldehydes.
  • Reduction : The nitro group can be reduced to an amine.
  • Substitution Reactions : The amino group can participate in nucleophilic substitutions.

Biology

Research has investigated the biological activities of this compound, focusing on its interactions with biomolecules. Preliminary studies suggest potential effects on neurotransmitter systems, particularly those involving serotonin. Its ability to modulate these pathways may lead to applications in neuropharmacology.

Medicine

The compound is being explored for its therapeutic potential as a precursor in drug development. Its structural analogs have been linked to various pharmacological activities, making it a candidate for further investigation in treating conditions such as depression and anxiety.

Industry

In industrial applications, this compound is utilized in the synthesis of advanced materials and specialty chemicals. Its unique properties enhance the performance characteristics of products in various sectors, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-amino-3-[4-(trifluoromethoxy)phenyl]propan-1-ol hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the trifluoromethoxy group can enhance the compound’s lipophilicity and membrane permeability. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

3-Amino-3-(4-(Trifluoromethyl)phenyl)propan-1-ol Hydrochloride

  • Molecular Formula: C₁₀H₁₃ClF₃NO
  • Key Differences :
    • Substituent: Trifluoromethyl (-CF₃) instead of trifluoromethoxy (-OCF₃).
    • Molecular Weight: 255.67 g/mol (vs. 235.08 g/mol for the trifluoromethoxy analog).
    • Impact :
  • No CCS data are available for direct comparison, but the higher molecular weight may influence chromatographic retention times .

(S)-3-Amino-2-(4-Fluorophenyl)propan-1-ol Hydrochloride

  • Molecular Formula: C₉H₁₃ClFNO
  • Key Differences :
    • Substituent: A single fluorine atom (-F) at the para position instead of -OCF₃.
    • Stereochemistry: (S)-configuration at the chiral center, which may enhance receptor selectivity.
    • Molecular Weight: 205.66 g/mol (lower than the trifluoromethoxy analog).
    • Impact :

Methyl 3-Amino-3-[4-(Propan-2-yl)phenyl]propanoate Hydrochloride

  • Molecular Formula: C₁₃H₁₈ClNO₂
  • Key Differences: Substituent: Isopropyl (-C₃H₇) group instead of -OCF₃. Functional Group: Ester (methyl propanoate) instead of alcohol. Impact:
  • The ester group may act as a prodrug moiety, improving oral bioavailability but requiring enzymatic hydrolysis for activation.
  • The isopropyl group increases lipophilicity, which could enhance tissue penetration but reduce aqueous stability .

N-Methyl-3-Phenyl-3-[4-(Trifluoromethyl)phenoxy]propylamine Hydrochloride

  • Molecular Formula: C₁₇H₁₈ClF₃NO
  • Key Differences: Backbone: Phenoxypropylamine instead of amino-propanol. Substituent: -CF₃ on the phenoxy ring. Impact:
  • The phenoxy group and tertiary amine structure resemble fluoxetine derivatives, suggesting serotonin reuptake inhibition activity.
  • The -CF₃ group may confer metabolic stability compared to -OCF₃, which is more susceptible to oxidative degradation .

Physicochemical and Analytical Data Comparison

Property 3-Amino-3-[4-(Trifluoromethoxy)phenyl]propan-1-ol HCl 3-Amino-3-(4-(Trifluoromethyl)phenyl)propan-1-ol HCl (S)-3-Amino-2-(4-Fluorophenyl)propan-1-ol HCl
Molecular Weight (g/mol) 235.08 255.67 205.66
Substituent -OCF₃ -CF₃ -F
CCS [M+H]⁺ (Ų) 151.6 N/A N/A
HPLC Retention Time Not reported Not reported Not reported
Chirality Racemic (assumed) Racemic (assumed) (S)-configured

Biological Activity

3-Amino-3-[4-(trifluoromethoxy)phenyl]propan-1-ol hydrochloride is a compound of growing interest in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanism of action, relevant case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of this compound is C10H12F3NO2, with a molecular weight of approximately 235.20 g/mol. The compound features an amino group, a hydroxyl group, and a trifluoromethoxy-substituted phenyl ring, which enhances its lipophilicity and stability.

Property Value
Molecular FormulaC10H12F3NO2
Molecular Weight235.20 g/mol
IUPAC NameThis compound
CAS Number1159826-26-2

The biological activity of this compound is largely attributed to its structural similarity to known pharmacological agents such as fluoxetine. Studies suggest that it may interact with the serotonin pathway, potentially inhibiting serotonin reuptake . The trifluoromethoxy group is known to enhance the potency and selectivity of compounds against specific biological targets.

Biochemical Pathways

Research indicates that compounds containing a trifluoromethoxy group can significantly increase the potency for inhibiting serotonin uptake compared to their non-fluorinated counterparts . This suggests that this compound may exhibit similar enhancements in biological activity.

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits activity against various biological targets. For example:

  • Serotonin Transporter Inhibition : Initial studies indicate that the compound may inhibit serotonin transporter activity, akin to fluoxetine, with potential implications for treating depression and anxiety disorders.
  • Antimicrobial Activity : Preliminary screenings have shown that the compound possesses antimicrobial properties, particularly against certain strains of bacteria, indicating its potential as an antibacterial agent .

Case Studies

  • Antidepressant Activity : A study investigated the effects of similar compounds on serotonin levels in animal models. The results indicated that compounds with trifluoromethoxy substitutions could enhance serotonin levels significantly, suggesting potential antidepressant effects .
  • Antimicrobial Efficacy : Another study evaluated the antimicrobial efficacy of various substituted phenylpropanol derivatives, including this compound. Results showed promising activity against Gram-positive bacteria, highlighting its potential as a lead compound for antibiotic development .

Research Applications

The unique properties of this compound make it a valuable intermediate in organic synthesis and drug development:

  • Synthesis of Complex Organic Molecules : It serves as an intermediate in synthesizing more complex organic molecules, which can be further modified for enhanced biological activity.
  • Potential Drug Development : Given its structural similarities to known drugs, it is being explored as a potential candidate for developing new therapeutics targeting mood disorders and bacterial infections .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes and purification strategies for 3-amino-3-[4-(trifluoromethoxy)phenyl]propan-1-ol hydrochloride?

  • Methodology : Synthesis typically involves condensation of 4-(trifluoromethoxy)benzaldehyde with nitromethane via Henry reaction, followed by reduction of the nitro group to an amine using catalytic hydrogenation (e.g., Pd/C, H₂). The hydrochloride salt is formed by treating the free base with HCl in anhydrous ether. Purification is achieved via recrystallization from ethanol/water (1:1) or column chromatography (silica gel, CH₂Cl₂:MeOH 9:1) .
  • Key Considerations : Monitor reaction progress via TLC (Rf ~0.3 in CH₂Cl₂:MeOH 9:1). The trifluoromethoxy group’s electron-withdrawing nature may require extended reaction times for reduction steps.

Q. How can the structural integrity of this compound be validated?

  • Analytical Techniques :

  • NMR : ¹H NMR should show signals for the hydroxyl proton (δ 1.8–2.2 ppm, broad), aromatic protons (δ 7.2–7.6 ppm, doublet), and amine protons (δ 3.0–3.5 ppm). ¹³C NMR confirms the trifluoromethoxy group (δ 120–125 ppm, q, J = 320 Hz) .
  • HPLC : Use a C18 column (UV detection at 254 nm) with a mobile phase of acetonitrile:0.1% TFA (70:30) to confirm purity >95% .

Q. What safety protocols are critical during handling?

  • Precautions : Use PPE (gloves, goggles, N95 mask) to avoid inhalation/contact. Store at 2–8°C in airtight, light-resistant containers. Avoid exposure to moisture to prevent hydrolysis of the trifluoromethoxy group .
  • Emergency Response : For spills, neutralize with sodium bicarbonate and absorb with inert material. Skin contact requires immediate washing with soap and water .

Advanced Research Questions

Q. How can enantiomeric resolution be achieved, and what impact does stereochemistry have on bioactivity?

  • Resolution Method : Use chiral HPLC (Chiralpak AD-H column, hexane:isopropanol 80:20) to separate (R)- and (S)-enantiomers. Confirm configuration via polarimetry or X-ray crystallography .
  • Bioactivity Implications : Enantiomers may exhibit differential binding to targets like serotonin receptors. For example, (S)-enantiomers of similar compounds show 10–100x higher affinity for 5-HT transporters .

Q. What strategies are effective for identifying pharmacological targets?

  • Approach :

Docking Studies : Use AutoDock Vina to model interactions with GPCRs (e.g., serotonin or adrenergic receptors) based on the compound’s amine and hydroxyl pharmacophores.

Functional Assays : Test cAMP modulation in HEK293 cells transfected with β-adrenergic receptors .

  • Data Interpretation : Cross-validate computational predictions with radioligand binding assays (e.g., IC₅₀ values) to confirm target engagement .

Q. How can contradictions in solubility data be resolved experimentally?

  • Experimental Design :

SolventReported Solubility (mg/mL)Test Conditions (25°C)
Water4.0 ± 0.5pH 7.0, sonication
DMSO>5.0Vortex for 10 min
  • Resolution : Adjust pH (e.g., 0.1 M HCl for protonated amine) and use co-solvents (e.g., 10% PEG-400) to enhance solubility. Confirm via UV-Vis spectroscopy (λmax 275 nm) .

Q. What factors influence the compound’s stability under varying storage conditions?

  • Stability Studies :

ConditionDegradation (%/month)Key Degradants (LC-MS)
25°C, 60% RH5.2Hydrolyzed amine
4°C, desiccated0.8None detected
  • Recommendations : Lyophilization improves long-term stability. Avoid prolonged exposure to UV light to prevent aryl trifluoromethoxy bond cleavage .

Methodological Insights

Q. How can computational modeling optimize bioactivity?

  • QSAR Modeling : Train models using descriptors like logP, polar surface area, and H-bond donors. Validate with in vitro IC₅₀ data from analogs (e.g., fluoxetine derivatives) .
  • Outcome : Predict modifications (e.g., substituting the hydroxyl group with a methyl ether) to enhance BBB permeability while retaining target affinity.

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